Aglaxiflorin D

Natural Products Chemistry Flavaglines Structure-Activity Relationship

Aglaxiflorin D (269739-78-8) belongs to the aglain subclass of flavaglines (cyclopenta[bc]benzopyran scaffold), structurally distinct from rocaglate eIF4A inhibitors. It inhibits NF-κB (IC₅₀ 2.1 μM) without nanomolar cytotoxicity, making it the definitive tool for anti-inflammatory assays in RAW 264.7 macrophages—free from confounding cell death. Ideal as negative control in cytotoxicity screening of Aglaia natural product libraries. Supports chemotaxonomic fingerprinting and scaffold-comparison SAR programs. Procure high-purity reference standard with confidence.

Molecular Formula C36H42N2O9
Molecular Weight 646.737
CAS No. 269739-78-8
Cat. No. B583882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAglaxiflorin D
CAS269739-78-8
Molecular FormulaC36H42N2O9
Molecular Weight646.737
Structural Identifiers
SMILESCCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=CC(=CC(=C43)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O
InChIInChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1
InChIKeyPCTLEJMLOGCLOH-JZUOIRBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Aglaxiflorin D (CAS 269739-78-8) Procurement Guide: Structure, Class, and Baseline Specifications for Research Sourcing


Aglaxiflorin D (CAS 269739-78-8) is a natural alkaloid belonging to the aglain subclass of flavaglines, a family of cyclopenta[bc]benzopyran derivatives isolated from Aglaia species (Meliaceae) [1]. Its molecular formula is C₃₆H₄₂N₂O₉ (MW 646.73 g/mol), featuring a tetrahydro-2,5-methanobenzo[b]oxepine core scaffold with a 2-hydroxy-2-methylbutanamide side chain . Unlike the more extensively characterized rocaglamide/silvestrol class of flavaglines, aglains including Aglaxiflorin D exhibit a distinct scaffold architecture and are increasingly investigated for anti-inflammatory rather than overtly cytotoxic applications [2].

Why Aglaxiflorin D Cannot Be Substituted with Generic Rocaglates or Flavaglines: A Procurement Alert for Specialized Research Applications


The flavagline natural product family encompasses two structurally and pharmacologically distinct subclasses: the rocaglates (cyclopenta[b]benzofurans) and the aglains (cyclopenta[bc]benzopyrans), which are not interchangeable despite sharing a common biosynthetic origin in Aglaia plants [1]. Rocaglates such as rocaglamide and silvestrol are characterized by potent cytotoxic and translation-inhibitory activities (eIF4A targeting) with IC₅₀ values typically in the low nanomolar range [2]. In contrast, aglains like Aglaxiflorin D are reported to exhibit anti-inflammatory activity (NF-κB pathway inhibition, IC₅₀ = 2.1 μM) with limited or absent direct cytotoxicity against leukemia and carcinoma cell lines [3]. Substituting Aglaxiflorin D with a rocaglate in an anti-inflammatory assay would therefore introduce a confounding cytotoxic mechanism, while substituting a rocaglate with Aglaxiflorin D in a translation inhibition study would yield false-negative results. Procurement decisions must be guided by the specific biological endpoint under investigation.

Aglaxiflorin D (CAS 269739-78-8) Quantitative Differentiation Evidence: Comparative Data Against Structural and Functional Analogs


Evidence Dimension 1: Structural Classification Differentiates Aglaxiflorin D from Cytotoxic Rocaglates

Aglaxiflorin D belongs to the aglain subclass of flavaglines, characterized by a cyclopenta[bc]benzopyran core scaffold, which is structurally distinct from the cyclopenta[b]benzofuran core of the rocaglate subclass (e.g., rocaglamide, silvestrol) [1]. This core scaffold difference represents a fundamental bifurcation in the flavagline family that dictates divergent biological activity profiles, with aglains generally lacking the potent eIF4A-mediated translation inhibition and nanomolar cytotoxicity characteristic of rocaglates [2]. The classification is based on comparative phytochemical analysis across multiple Aglaia species [1].

Natural Products Chemistry Flavaglines Structure-Activity Relationship Aglaia Phytochemistry

Evidence Dimension 2: Anti-inflammatory Activity of Aglaxiflorin D Versus Potent Cytotoxicity of Rocaglate Comparators

Aglaxiflorin D exhibits anti-inflammatory activity with an IC₅₀ of 2.1 μM against RAW 264.7 macrophage cells, as reported in a 2025 comprehensive review of nitrogen-containing Meliaceae metabolites [1]. In contrast, the rocaglate silvestrol demonstrates potent cytotoxic activity with IC₅₀ values between 8.0 and 15.0 nM against multiple human tumor cell lines including HepG2 (hepatocellular carcinoma) [2], representing an approximately 140- to 260-fold difference in effective concentration ranges. Furthermore, Aglaxiflorin D has been reported as inactive in cytotoxicity assays against P-388 murine leukemia cells and MOLT-4 human acute lymphoblastic leukemia cells . The aglain subclass as a whole exhibits cytotoxic IC₅₀ values in the range of 0.03–8.40 μM, which is substantially higher (less potent) than the sub-nanomolar to low nanomolar IC₅₀ values characteristic of silvestrols and potent rocaglamides [3].

Anti-inflammatory Assay NF-κB Inhibition RAW 264.7 Macrophages Cytotoxicity Screening

Evidence Dimension 3: Co-isolation Context and Relative Potency Within Aglaia testicularis Extract

Aglaxiflorin D (compound 2) was co-isolated alongside 17 other compounds from the ethanol extract of Aglaia testicularis leaves [1]. In the same study, rocaglaol (compound 4) exhibited potent cytotoxic activity with IC₅₀ values of 0.013 μg/mL against AGZY 83-a (human lung cancer) and 1.571 μg/mL against SMMC-7721 (human liver cancer) cell lines, and was explicitly highlighted as showing significant cytotoxic activity on both cell lines [1]. In contrast, no quantitative cytotoxic IC₅₀ was reported for Aglaxiflorin D within this 18-compound panel, and it was not among the compounds singled out for notable cytotoxic activity [1]. This absence of reported cytotoxic potency for Aglaxiflorin D, when tested head-to-head within the same experimental system against a known potent cytotoxic comparator (rocaglaol), reinforces the functional divergence between aglains and rocaglates even when derived from identical plant material.

Phytochemical Isolation Aglaia testicularis Cytotoxicity Ranking Natural Product Benchmarking

Aglaxiflorin D (CAS 269739-78-8): Research Application Scenarios Based on Validated Evidence


Scenario 1: NF-κB Pathway and Anti-inflammatory Mechanism Studies in Macrophage Models

Aglaxiflorin D is directly applicable for research investigating NF-κB pathway modulation and anti-inflammatory mechanisms in RAW 264.7 macrophage cells, with a reported IC₅₀ of 2.1 μM [1]. Unlike rocaglate comparators, which introduce confounding nanomolar cytotoxicity via eIF4A inhibition, Aglaxiflorin D permits evaluation of anti-inflammatory endpoints without concurrent potent cytotoxic effects [2]. This scenario is ideal for researchers seeking a natural product tool compound to dissect NF-κB signaling in inflammatory contexts.

Scenario 2: Negative Control or Reference Standard for Cytotoxicity Screening of Aglaia-Derived Extracts

Given its documented lack of cytotoxic activity against P-388 murine leukemia and MOLT-4 human leukemia cells, and the absence of reported cytotoxic IC₅₀ values in head-to-head testing against AGZY 83-a and SMMC-7721 cell lines where rocaglaol showed potent activity [3], Aglaxiflorin D serves as an appropriate negative control or reference standard in cytotoxicity screening campaigns of Aglaia-derived natural product libraries. It enables researchers to benchmark the activity of newly isolated compounds against a structurally related but functionally distinct flavagline subclass member [1].

Scenario 3: Comparative Phytochemistry and Chemotaxonomic Studies of Aglaia Species

Aglaxiflorin D functions as a chemotaxonomic marker for the aglain subclass of flavaglines, distinguishing Aglaia species and chemotypes from those that predominantly produce rocaglates [1]. Procurement of Aglaxiflorin D as an authenticated reference standard (e.g., TargetMol TN3361) supports phytochemical fingerprinting, metabolomic profiling, and quality control of Aglaia plant extracts intended for further biological evaluation .

Scenario 4: Structure-Activity Relationship (SAR) Studies of Flavagline Scaffold Divergence

For medicinal chemistry and natural product SAR programs, Aglaxiflorin D provides the aglain scaffold (cyclopenta[bc]benzopyran) for direct comparison against the rocaglate scaffold (cyclopenta[b]benzofuran) [4]. This comparison is essential for understanding how the core scaffold architecture dictates biological target engagement—specifically, why aglains lack the eIF4A translation inhibition activity characteristic of rocaglates—and may inform the rational design of scaffold-optimized analogs with tailored selectivity profiles [2].

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